N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a nitrophenyl group, and an imidazo-thiazole core. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzothiazole and α-haloketones, under acidic or basic conditions.
Substitution Reactions: The introduction of the chloro and nitro groups is achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the imidazo-thiazole intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Oxidation of Methyl Groups: Formation of carboxylic acids or ketones.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit enzymes or receptors involved in critical cellular processes. For example, it may inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Imidazo[2,1-b][1,3]thiazole Carboxamide Analogues:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c1-11-6-7-14(21)9-16(11)22-19(26)18-12(2)24-10-17(23-20(24)29-18)13-4-3-5-15(8-13)25(27)28/h3-10H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFDJMERGXPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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